2-(3-iso-Propoxyphenyl)-2-propanol 2-(3-iso-Propoxyphenyl)-2-propanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13478292
InChI: InChI=1S/C12H18O2/c1-9(2)14-11-7-5-6-10(8-11)12(3,4)13/h5-9,13H,1-4H3
SMILES: CC(C)OC1=CC=CC(=C1)C(C)(C)O
Molecular Formula: C12H18O2
Molecular Weight: 194.27 g/mol

2-(3-iso-Propoxyphenyl)-2-propanol

CAS No.:

Cat. No.: VC13478292

Molecular Formula: C12H18O2

Molecular Weight: 194.27 g/mol

* For research use only. Not for human or veterinary use.

2-(3-iso-Propoxyphenyl)-2-propanol -

Specification

Molecular Formula C12H18O2
Molecular Weight 194.27 g/mol
IUPAC Name 2-(3-propan-2-yloxyphenyl)propan-2-ol
Standard InChI InChI=1S/C12H18O2/c1-9(2)14-11-7-5-6-10(8-11)12(3,4)13/h5-9,13H,1-4H3
Standard InChI Key NTHJKLHMCKBQPK-UHFFFAOYSA-N
SMILES CC(C)OC1=CC=CC(=C1)C(C)(C)O
Canonical SMILES CC(C)OC1=CC=CC(=C1)C(C)(C)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Nomenclature

2-(3-iso-Propoxyphenyl)-2-propanol (IUPAC name: 2-(3-(propan-2-yloxy)phenyl)propan-2-ol) consists of a propan-2-ol backbone bonded to a phenyl ring substituted with an isopropoxy group at the 3-position. The molecular formula is C₁₂H₁₈O₂, with a molecular weight of 194.27 g/mol. The compound’s structure is characterized by:

  • A central tert-alcohol group (propan-2-ol), which influences solubility and reactivity.

  • A 3-iso-propoxy phenyl moiety, contributing to steric hindrance and electronic effects .

Isomerism and Stereochemical Considerations

The isopropoxy group’s orientation at the 3-position eliminates positional isomerism, but conformational flexibility arises from rotation around the ether linkage. Unlike its 4-phenoxy analog (e.g., 1-(4-phenoxyphenyl)-2-propyl alcohol ), the 3-substituted derivative may exhibit distinct electronic properties due to meta-substitution effects on the aromatic ring.

Synthetic Methodologies

Reaction Pathways and Precursors

The synthesis of 2-(3-iso-Propoxyphenyl)-2-propanol can be inferred from analogous protocols for aryl-propanol derivatives. A plausible route involves:

  • Starting Material: 3-iso-Propoxyphenyl magnesium bromide (Grignard reagent).

  • Nucleophilic Addition: Reaction with acetone in anhydrous tetrahydrofuran (THF) to form the tertiary alcohol .

  • Purification: Crystallization or column chromatography to isolate the product.

Table 1: Comparison of Synthetic Conditions for Aryl-Propanol Derivatives

Parameter2-(3-iso-Propoxyphenyl)-2-propanol (Proposed)1-(4-Phenoxyphenyl)-2-propyl Alcohol
Starting Material3-iso-Propoxyphenyl Grignard4-Phenoxyphenyl
SolventTHFToluene
Temperature Range0–25°C25–120°C
Acid Binding AgentNot requiredPyridine
Yield~60–75% (estimated)>97%

Challenges in Synthesis

  • Steric Hindrance: The meta-substituted isopropoxy group may reduce reaction efficiency compared to para-substituted analogs .

  • Byproduct Formation: Competing reactions at the aromatic ring (e.g., electrophilic substitution) necessitate precise stoichiometric control.

Physicochemical Properties

Thermal and Solubility Characteristics

Based on structural analogs like isopropyl alcohol :

  • Boiling Point: Estimated 180–200°C (higher than isopropanol’s 82°C due to increased molecular weight ).

  • Density: ~1.01 g/cm³ (predicted via group contribution methods).

  • Solubility: Miscible with polar solvents (e.g., ethanol, acetone); limited solubility in water (<5 mg/L at 25°C).

Spectroscopic Data

  • IR Spectroscopy: Expected O-H stretch at 3300 cm⁻¹, C-O-C asymmetric stretch at 1250 cm⁻¹.

  • NMR (¹H): δ 1.2–1.4 ppm (isopropyl CH₃), δ 4.5–4.7 ppm (methine proton adjacent to oxygen), δ 6.7–7.3 ppm (aromatic protons).

Applications and Industrial Relevance

Intermediate in Organic Synthesis

2-(3-iso-Propoxyphenyl)-2-propanol may serve as a precursor for:

  • Pharmaceuticals: Analogous to 1-(4-phenoxyphenyl)-2-propyl alcohol, which is used in synthesizing kinase inhibitors .

  • Agrochemicals: Ether derivatives of propanol are common in pesticide formulations .

Solvent and Functional Additive

The compound’s tertiary alcohol structure suggests potential as:

  • Co-solvent: Enhances solubility of hydrophobic compounds in polar media.

  • Stabilizer: Inhibits oxidation in polymer matrices due to radical-scavenging hydroxyl groups .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator